1-(Chloromethyl)-3-ethynylbenzene
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Overview
Description
1-(Chloromethyl)-3-ethynylbenzene is an organic compound with the molecular formula C9H7Cl It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethynyl group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethynylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides (e.g., HCl) or other electrophiles, leading to the formation of substituted alkenes or alkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Addition Reactions: Hydrogen halides (HX) or other electrophiles in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thioethers.
Addition Reactions: Formation of substituted alkenes or alkanes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(Chloromethyl)-3-ethynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-ethynylbenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In addition reactions, the ethynyl group provides a site for electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
1-(Chloromethyl)benzene: Lacks the ethynyl group, making it less reactive in addition reactions.
3-Ethynylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Bromomethyl)-3-ethynylbenzene: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness: 1-(Chloromethyl)-3-ethynylbenzene is unique due to the presence of both chloromethyl and ethynyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C9H7Cl |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-(chloromethyl)-3-ethynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
InChI Key |
IIYKBXPZRQPEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
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